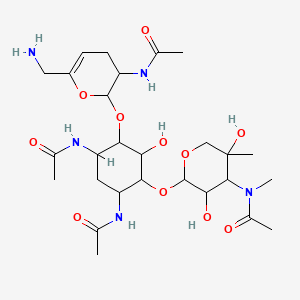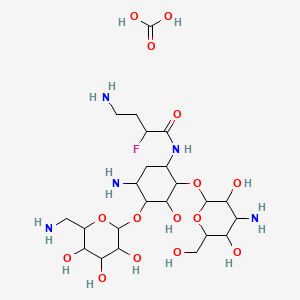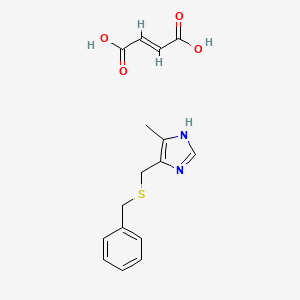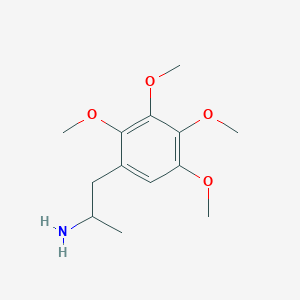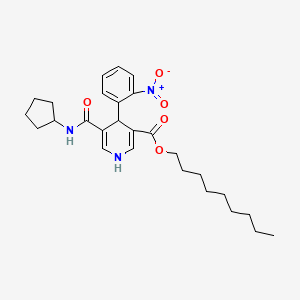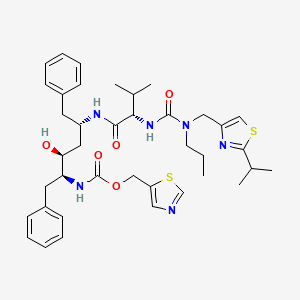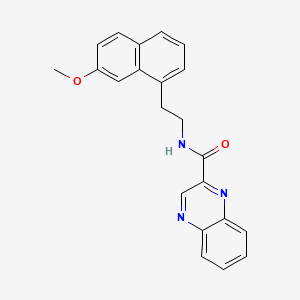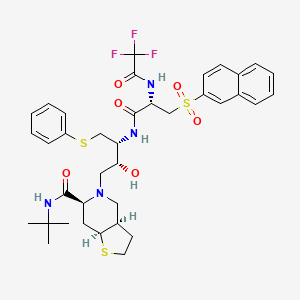![molecular formula C22H31Cl2N3O B12765028 2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride CAS No. 116870-86-1](/img/structure/B12765028.png)
2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride typically involves multiple steps. The process begins with the preparation of the core isoindole structure, followed by the introduction of the diethylamino and dimethylamino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares structural similarities and is used in the production of polymers.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another compound with similar functional groups, used as a photoinitiator in polymerization reactions.
Uniqueness
What sets 2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride apart is its unique isoindole core structure combined with the diethylamino and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116870-86-1 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-5-24(6-2)15-16-25-21(17-11-13-18(14-12-17)23(3)4)19-9-7-8-10-20(19)22(25)26;;/h7-14,21H,5-6,15-16H2,1-4H3;2*1H |
InChI Key |
YRAYHXDEDLYTKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



